molecular formula C11H18N4O2 B1433491 ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate CAS No. 1798754-26-3

ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate

Cat. No.: B1433491
CAS No.: 1798754-26-3
M. Wt: 238.29 g/mol
InChI Key: KGFUXFGEVRMONM-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate (EAPIC) is a synthetic compound that has been studied and used in various scientific research applications. It is an alkyl amine derivative of piperidine, which is a cyclic organic compound found in plants and animals. EAPIC has been found to have various biochemical and physiological effects, and has been used in laboratory experiments to study its effects on various biological systems.

Scientific Research Applications

1. Chemical Synthesis and Biological Properties

  • Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate and its derivatives have been utilized in the synthesis of various compounds with potential biological activities. For instance, Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives, emphasizing their antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

2. Hydrogen-bonded Supramolecular Structures

  • Research by Costa et al. (2007) on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates revealed interesting hydrogen-bonded supramolecular structures. These structures vary in their dimensions and are linked by a combination of hydrogen bonds, showcasing the compound's structural versatility (Costa et al., 2007).

3. Design and Synthesis of GyrB Inhibitors

  • The compound has been used in the design and synthesis of GyrB inhibitors for targeting Mycobacterium tuberculosis. Jeankumar et al. (2013) highlighted its role in creating hybrid analogues with potent activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

4. Optical Property Analysis

  • Patel (2020) utilized the compound for analytical and spectral studies, focusing on its optical properties and antimicrobial activity against various pathogens (Patel, 2020).

5. Anticancer Agent Evaluation

  • Rehman et al. (2018) conducted research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating their potential as anticancer agents. This indicates the compound's relevance in the field of cancer research (Rehman et al., 2018).

Properties

IUPAC Name

ethyl 5-amino-1-piperidin-4-ylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-3-5-13-6-4-8/h7-8,13H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFUXFGEVRMONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2CCNCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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